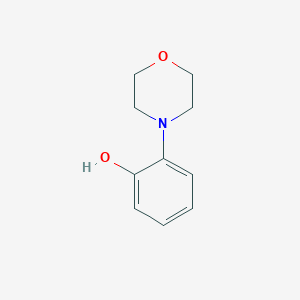

2-Morpholinophenol

Description

Contextualization of the 2-Morpholinophenol Moiety within Advanced Organic Chemistry and Medicinal Scaffolds

In the realm of advanced organic chemistry, the this compound moiety serves as a privileged scaffold. A scaffold, in a medicinal chemistry context, refers to a core chemical structure to which various functional groups can be attached to create a library of related compounds. The morpholine (B109124) ring, a heterocyclic amine, is frequently incorporated into bioactive molecules to enhance their pharmacokinetic properties. researchgate.net Its presence can improve water solubility, metabolic stability, and receptor binding affinity. researchgate.netbldpharm.com The phenolic hydroxyl group, on the other hand, provides a reactive handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets. cymitquimica.com

The combination of these two functional groups in this compound creates a versatile platform for the development of new therapeutic agents. researchgate.net The term "privileged scaffold" is applied to structures like the morpholinophenol core that are capable of binding to multiple biological targets, highlighting their broad utility in drug discovery. nih.govrsc.org

Significance of this compound and its Structural Analogs in Contemporary Chemical and Biological Research

The significance of this compound and its analogs is underscored by their application in the synthesis of a wide array of biologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit diverse pharmacological activities. For instance, analogs of this compound have been investigated for their potential as inhibitors of enzymes like phosphoinositide 3-kinases (PI3-Ks), which are implicated in cancer and other diseases. ucsf.edu

Furthermore, the structural motif of morpholine-substituted phenols is found in compounds designed for various therapeutic purposes. For example, derivatives have been synthesized and evaluated for their potential in preventing osteoporosis by inhibiting osteoclast differentiation. doi.org The ability to readily modify the aromatic ring and the morpholine nitrogen allows for the fine-tuning of a compound's biological activity and physicochemical properties through structure-activity relationship (SAR) studies. doi.orgbham.ac.uk

The table below presents a selection of structural analogs of this compound and their respective areas of research, illustrating the breadth of their applications.

| Compound Name | CAS Number | Area of Research |

| This compound | 41536-44-1 | Starting material in organic synthesis, medicinal chemistry. alfachem.cnchemspider.com |

| 3-Morpholinophenol (B1581486) | 27292-49-5 | Building block for pharmaceuticals and agrochemicals. cymitquimica.com |

| 3-Fluoro-2-morpholinophenol | 21133-89-0 | Intermediate in organic synthesis. ambeed.com |

| N-(2-morpholinophenyl)acetamide | Not Available | Core structure for anti-osteoporosis agents. doi.org |

| Arylmorpholine analogs | Not Available | Investigated as inhibitors of phosphoinositide 3-kinases (PI3-Ks). ucsf.edu |

Overview of Principal Research Domains Involving this compound Derivatives

The research landscape for this compound derivatives is diverse and expanding. Key domains of investigation include:

Medicinal Chemistry and Drug Discovery: This is arguably the most prominent area of research. Scientists are actively exploring this compound derivatives as potential treatments for a range of conditions. For example, research has focused on their use in developing antihyperlipidemic agents with antioxidant properties and in the creation of novel photosensitizers for photodynamic therapy of cancer. researchgate.netresearchgate.netnih.govfrontiersin.org

Organic Synthesis and Catalysis: The unique reactivity of this compound makes it a valuable starting material and ligand in various organic reactions. Morpholine derivatives, in general, have found applications as catalysts in asymmetric synthesis, a critical area for producing enantiomerically pure drugs. researchgate.net

Materials Science: The photophysical properties of certain this compound derivatives have led to their investigation in the development of fluorescent materials and sensors. For instance, derivatives have been incorporated into fluorescent compounds for the detection of specific anions. bohrium.com

The following table details some of the specific research findings related to this compound and its derivatives:

| Research Area | Specific Finding | Significance | Citation |

| Oncology | Arylmorpholine analogs show selective inhibition of DNA-PK and PI3-K isoforms. | Potential for developing targeted cancer therapies. | ucsf.edu |

| Photodynamic Therapy | Morpholinyl-substituted silicon phthalocyanines exhibit improved photophysical properties for PDT. | Enhanced efficacy of light-activated cancer treatments. | researchgate.netnih.govfrontiersin.org |

| Osteoporosis | N-(2-morpholinophenyl)acetamide derivatives inhibit osteoclast formation. | A promising new class of agents for treating bone loss disorders. | doi.org |

| Fluorescent Sensors | Pyrano[3,2-c]chromene derivatives synthesized from morpholinophenols act as "turn-off" sensors for nucleophilic anions. | Application in chemical analysis and environmental monitoring. | bohrium.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYFWTYGZZUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383651 | |

| Record name | 2-morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41536-44-1 | |

| Record name | 2-morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41536-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations Involving the 2 Morpholinophenol Scaffold

Strategies for Incorporating the 2-Morpholinophenol Framework

The introduction of the this compound moiety into a molecular structure can be achieved through two primary strategies: the de novo construction of the ring system or the late-stage functionalization of a pre-existing ring.

Construction of the Morpholinophenol Ring System

The formation of the morpholinophenol core structure is most commonly achieved through nucleophilic aromatic substitution reactions. A prevalent method involves the reaction of a phenol (B47542) derivative, which is activated with an electron-withdrawing group and contains a good leaving group, with morpholine (B109124).

A representative synthesis begins with a substituted nitrophenol containing a halogen, such as fluorine. For instance, the reaction of 3-fluoro-4-nitrophenol (B151681) with morpholine proceeds via nucleophilic aromatic substitution to yield 3-morpholino-4-nitrophenol. doi.org The nitro group in this intermediate can then be reduced to an amine, providing a functional handle for further derivatization. doi.org This particular pathway leads to a 3-morpholino substituted phenol, but the principle applies to the synthesis of the 2-morpholino isomer, provided the appropriate starting materials are used.

Another fundamental approach to building the morpholine ring is the cyclization of 1,2-amino alcohols. chemrxiv.org This can involve reacting an appropriate 2-aminophenol (B121084) derivative with a suitable dielectrophile, such as a dihaloethane, to form the heterocyclic ring. The morpholine moiety itself is a versatile building block and can be introduced via various synthetic methodologies due to its advantageous physicochemical and metabolic properties. atamankimya.com

Late-Stage Functionalization onto the 2-Morpholinophenyl Ring

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules by modifying a common core structure in the final steps of a synthesis. For the 2-morpholinophenyl scaffold, LSF allows for the synthesis of a library of derivatives from a single, advanced intermediate.

One effective LSF approach involves synthesizing an intermediate that possesses a reactive functional group, which can be easily converted to other moieties. For example, a hydroxyl group was incorporated onto the morpholinophenyl ring to facilitate the easy introduction of diverse substituents for the development of anti-osteoporosis agents. doi.org This strategy allows for the creation of various analogs for structure-activity relationship (SAR) studies.

General LSF methods applicable to the 2-morpholinophenyl ring include electrophilic aromatic substitution reactions such as halogenation or nitration. The inherent directing effects of the hydroxyl and morpholino substituents on the aromatic ring guide the position of the new functional groups. The successes in site-selective halogenations of other complex heterocycles, like carbazoles, demonstrate the potential of this approach. nsf.gov Such functional handles can then be used in cross-coupling reactions to build more complex architectures. rsc.org

Synthesis of Key this compound Derivatives

The this compound scaffold serves as a foundational structure for a variety of derivatives with significant applications, particularly in the therapeutic and materials science fields.

N-(2-Morpholinophenyl)acetamide Derivatives for Therapeutic Applications

Derivatives of N-(2-morpholinophenyl)acetamide have been investigated for a range of therapeutic uses. nih.gov The synthesis of these compounds typically involves the acylation of a 2-morpholinoaniline (B1348958) precursor.

In one study, a series of novel N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives were synthesized and evaluated for their antimicrobial properties. ijres.org The key synthetic step was the reaction of N-(2-morpholinophenyl)-2-chloroacetamide with various substituted arylpiperazines to yield the final products. ijres.org

Another research effort focused on synthesizing 2-(2-chlorophenoxy)-N-(4-alkoxy-2-morpholinophenyl)acetamide derivatives as potential agents for treating osteoporosis. doi.orgnih.gov The synthesis demonstrated that the N-(2-morpholinophenyl)acetamide structure is a core component for anti-osteoclastogenesis activity. doi.org The SAR study highlighted that specific sulfonate or sulfonamidobenzoate substituents at the 4-position of the N-phenyl ring led to high inhibitory effects. doi.org

Table 1: Examples of Synthesized N-(2-Morpholinophenyl)acetamide Derivatives

| Derivative Name | Key Synthetic Precursors | Therapeutic Application |

| N1-(2-morpholinophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide (8d) | N-(2-morpholinophenyl)-2-chloroacetamide, 1-(4-fluorophenyl)piperazine | Antimicrobial ijres.org |

| N1-(2-morpholinophenyl)-2-[4-(2,5-difluorophenyl)piperazino]acetamide (8h) | N-(2-morpholinophenyl)-2-chloroacetamide, 1-(2,5-difluorophenyl)piperazine | Antimicrobial ijres.org |

| 4-(2-(2-chlorophenoxy)acetamido)-3-morpholinophenyl trifluoromethanesulfonate (B1224126) (11b) | 4-amino-3-morpholinophenol, 2-(2-chlorophenoxy)acetic acid, Triflic anhydride | Anti-osteoporosis nih.gov |

| 4-(2-(2-chlorophenoxy) acetamido)-3-morpholinophenyl 4-acetamidobenzenesulfonate (11h) | 4-amino-3-morpholinophenol, 2-(2-chlorophenoxy)acetic acid, 4-acetamidobenzenesulfonyl chloride | Anti-osteoporosis nih.gov |

Phenol-Substituted Morpholine Derivatives

The functionalization of the phenol group or the aromatic ring of the this compound scaffold leads to a diverse class of derivatives. These modifications are often aimed at modulating the electronic and steric properties of the molecule to enhance biological activity or other functionalities.

Efficient, solution-phase procedures have been developed for creating libraries of substituted morpholine derivatives. acs.org In one such approach, a common mesylate intermediate was reacted with a variety of phenoxides, generated from different phenols and potassium carbonate, to produce a range of ether-linked derivatives. acs.org This high-throughput method allows for the rapid generation of many analogs for screening purposes.

More complex structures, such as 2-(1-benzyl-1H-pyrazol-3-yl)-3-morpholinophenol, have also been synthesized. scholaris.ca This demonstrates the utility of the morpholinophenol moiety as a building block in the construction of larger, multi-cyclic systems. In another example, a phenol group was incorporated into a morpholine-substituted quinazoline, resulting in the compound 4-(4-morpholinoquinazolin-2-yl)phenol, which was evaluated for its anticancer properties. nih.gov

Phthalocyanine (B1677752) Conjugates Bearing Morpholinophenol Moieties

Phthalocyanines (Pcs) are large, aromatic macrocycles widely used as dyes, in photodynamic therapy (PDT), and in materials science. jchemrev.com Attaching morpholinophenol moieties to the phthalocyanine core can significantly alter their properties, such as solubility and biological targeting.

Novel zinc(II) phthalocyanines peripherally substituted with four 3-morpholinophenol (B1581486) units have been synthesized for the first time. science.govresearchgate.net The synthesis involved the cyclotetramerization of a 3-morpholinophenoxy-substituted phthalonitrile (B49051) precursor. A water-soluble version was also created by quaternizing the nitrogen atoms on the morpholine groups, which is beneficial for biological applications. science.govscience.gov

In addition to peripheral substitution, morpholinophenol groups can be attached axially to the central metal of the phthalocyanine. Axially 3-morpholinophenol disubstituted silicon(IV) phthalocyanines have been synthesized and characterized. researchgate.netresearchgate.net The general synthetic strategy involves refluxing a mixture of dichlorosilicon phthalocyanine with the desired morpholinophenol derivative in the presence of a base. frontiersin.org These modifications have been shown to improve the photophysical properties of the phthalocyanines, making them more effective for applications like PDT. frontiersin.org

Table 2: Examples of Phthalocyanine Conjugates with Morpholinophenol

| Phthalocyanine Type | Central Metal | Substitution Pattern | Morpholinophenol Moiety |

| Zinc(II) Phthalocyanine | Zn(II) | Peripheral (tetra-substituted) | 3-Morpholinophenol science.govresearchgate.net |

| Quaternized Zinc(II) Phthalocyanine | Zn(II) | Peripheral (tetra-substituted) | Quaternized 3-Morpholinophenol science.govscience.gov |

| Silicon(IV) Phthalocyanine | Si(IV) | Axial (di-substituted) | 3-Morpholinophenol researchgate.netresearchgate.net |

| Silicon(IV) Phthalocyanine | Si(IV) | Axial (di-substituted) | 1-Morpholinopropan-2-ol researchgate.net |

Axially Substituted Silicon Phthalocyanines

Axial substitution is a primary method for functionalizing silicon phthalocyanines (SiPcs), preventing aggregation and enhancing solubility. nih.gov The synthesis typically involves the reaction of dichlorosilicon phthalocyanine (SiPcCl₂) with a morpholinophenol-derived alcohol. This nucleophilic substitution reaction replaces the axial chlorine atoms with the desired morpholinophenol-containing ligands.

A common synthetic approach involves refluxing SiPcCl₂ with a morpholinophenol derivative, often containing an extended linker, in an anhydrous solvent like toluene. nih.govresearchgate.net A base, such as sodium hydride (NaH) or an organic base like Hünig's base, is used to deprotonate the hydroxyl group of the ligand, facilitating its attachment to the central silicon atom. nih.govdergipark.org.tr The reaction mixture is heated for an extended period, often up to 48 hours, under an inert atmosphere to yield the di-substituted product. nih.govresearchgate.net Purification is typically achieved through column chromatography. nih.govresearchgate.net

For instance, di-(4′-(2-(morpholinyl-ethoxycarbonyl-1,1′-biphenyl-4-ethoxy))) axially substituted silicon phthalocyanine was synthesized by reacting the corresponding morpholine-containing alcohol precursor with SiPcCl₂ and sodium hydride in toluene. nih.gov This method highlights the modularity of the approach, where complex morpholine-containing side chains can be introduced to fine-tune the final properties of the SiPc. nih.gov

Table 1: Synthesis of Axially Substituted Silicon Phthalocyanines

| Silicon Precursor | Axial Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Dichlorosilicon phthalocyanine (SiPcCl₂) | M-OH* | Sodium Hydride | Toluene | Reflux, 48h, N₂ | 30% | nih.govresearchgate.net |

| Dichlorosilicon(IV)phthalocyanine | N-Boc ethanolamine | Hünig's base | Toluene | 115°C, 18h | 22% | dergipark.org.tr |

| Dichlorosilicon phthalocyanine (SiPcCl₂) | CBT-OH** | K₂CO₃ | Toluene | 140°C, 48h | - | nih.gov |

\ M-OH: 4′-(2-(morpholinyl-ethoxycarbonyl-1,1′-biphenyl-4-ethoxy))*

\* CBT-OH: Precursor from 3-Chloro-benzoaryl thiophene-2-carboxylic acid and hexafluoro (B1673141) bisphenol A*

Peripherally Substituted Zinc(II) and Other Metallophthalocyanines

The introduction of this compound moieties onto the periphery of the phthalocyanine ring is a widely used strategy to enhance solubility and modulate electronic properties. comu.edu.trimist.ma This is typically achieved through the cyclotetramerization of a morpholinophenoxy-substituted phthalonitrile precursor. comu.edu.trimist.ma

The synthesis is a two-step process. First, a nucleophilic aromatic substitution reaction is performed between 3-morpholinophenol and 4-nitrophthalonitrile. comu.edu.trfigshare.com This reaction, often carried out in the presence of a base like K₂CO₃ in a polar aprotic solvent such as dimethylformamide (DMF), yields 4-(3-morpholinophenoxy)phthalonitrile. comu.edu.tr

In the second step, this phthalonitrile precursor undergoes a template-assisted cyclotetramerization. mdpi.com The phthalonitrile is heated at high temperatures (e.g., 160°C) in a high-boiling point solvent like pentanol, in the presence of a metal salt (e.g., anhydrous Zn(OAc)₂) and a few drops of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This results in the formation of the tetra-substituted metallophthalocyanine. mdpi.comnih.gov The same phthalonitrile precursor can be used to synthesize other metallophthalocyanines (e.g., with Pb(II)) or a metal-free version by adjusting the reaction conditions and omitting the metal salt. comu.edu.trfigshare.com

Table 2: Synthesis of Peripherally Substituted Metallophthalocyanines

| Phthalonitrile Precursor | Metal Salt | Resulting Phthalocyanine | Method | Reference |

|---|---|---|---|---|

| 4-(3-Morpholinophenoxy)phthalonitrile | Zn(OAc)₂ | Tetra 3-morpholinophenol substituted zinc(II) phthalocyanine | Cyclotetramerization | nih.govresearchgate.net |

| 4-(3-Morpholinophenoxy)phthalonitrile | Pb(OAc)₂ | Tetra 4-(3-morpholinophenoxy) substituted lead(II) phthalocyanine | Cyclotetramerization | comu.edu.trfigshare.com |

| 4-(3-Morpholinophenoxy)phthalonitrile | None | Tetra 4-(3-morpholinophenoxy) substituted metal-free phthalocyanine | Cyclotetramerization | comu.edu.trfigshare.com |

| (E)-4-(4-bromo-2-(3-oxo-3-o-tolyprop-1-enyl)phenoxy) substituted phthalonitrile | Zn(OAc)₂, Mg(OAc)₂, Pb(OAc)₂ | Peripherally substituted Zn(II), Mg(II), and Pb(II) phthalocyanines | Cyclotetramerization | nih.gov |

Emerging Synthetic Routes for this compound Precursors and Analogs

The development of novel and efficient synthetic routes to this compound precursors and its analogs is crucial for expanding their application in medicinal and materials chemistry. Modern synthetic strategies focus on building complexity from simple, readily available starting materials.

One such route involves a multi-step synthesis to produce functionalized 2-morpholinophenyl acetamide (B32628) derivatives. doi.org The synthesis begins with a nucleophilic aromatic substitution between 3-fluoro-4-nitrophenol and morpholine to yield 3-morpholino-4-nitrophenol. doi.org The nitro group is then reduced to an amine, providing a key intermediate. doi.org Subsequent protection of the phenol group, followed by amide bond formation and deprotection, affords the final acylated product. doi.org This pathway demonstrates a controlled, step-wise approach to constructing complex analogs of this compound. doi.org

Another approach reported in the literature is the synthesis of 2-Amino-5-morpholinophenol, which can serve as a valuable precursor for further chemical transformations. acs.org The development of such synthetic routes, which may involve strategies like nucleophilic aromatic substitution (SₙAr) on activated fluoro-phenyls followed by reduction and cyclization, is essential for creating a library of diverse this compound analogs. acs.org

Table 3: Multi-step Synthesis of a this compound Analog

| Step | Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 3-fluoro-4-nitrophenol | Morpholine | 3-morpholino-4-nitrophenol | Nucleophilic Aromatic Substitution | doi.org |

| 2 | 3-morpholino-4-nitrophenol | - | 3-morpholino-4-aminophenol | Nitro Group Reduction | doi.org |

| 3 | 3-morpholino-4-aminophenol | Silylating agent | Silyl-protected intermediate | Hydroxyl Group Protection | doi.org |

| 4 | Silyl-protected intermediate | Carboxylic acid/acid chloride | Amide-linked product | Amide Bond Formation | doi.org |

| 5 | Amide-linked product | Deprotecting agent | Final acylated this compound derivative | Deprotection | doi.org |

Advanced Spectroscopic and Analytical Characterization of 2 Morpholinophenol and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Morpholinophenol, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its structural integrity.

In ¹H NMR, the chemical shifts (δ) of the protons provide a map of their electronic environments. The protons on the aromatic ring of the phenol (B47542) moiety typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the morpholine (B109124) ring exhibit characteristic signals in the aliphatic region. Specifically, the protons on the carbons adjacent to the oxygen atom (O-CH₂) are deshielded and appear at a lower field (typically δ 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂), which usually resonate at a higher field (typically δ 2.9-3.2 ppm). The phenolic hydroxyl (-OH) proton signal can vary in position and is often broad, depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aromatic carbons show signals in the δ 110-160 ppm range, with the carbon atom bonded to the hydroxyl group being the most deshielded. The carbon atoms of the morpholine ring appear in the aliphatic region, with the carbons adjacent to the oxygen (C-O) resonating further downfield (around δ 67 ppm) than those adjacent to the nitrogen (C-N, around δ 50-55 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | 4.5 - 9.0 (solvent dependent) | - |

| Aromatic C-H | 6.7 - 7.2 | 115 - 125 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-N | - | 140 - 145 |

| Morpholine -CH₂-O- | 3.7 - 3.9 | ~67 |

| Morpholine -CH₂-N- | 2.9 - 3.2 | ~52 |

Mass Spectrometry (MS) Techniques for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is a primary method for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org For this compound, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. sphinxsai.comdoi.org

In a typical mass spectrum of this compound (C₁₀H₁₃NO₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (179.22 g/mol ). High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high accuracy (to several decimal places), which allows for the unambiguous determination of the elemental formula. doi.org For instance, the calculated exact mass for C₁₀H₁₃NO₂ is 179.09463. An HRMS measurement confirming a mass very close to this value provides strong evidence for the compound's identity. rsc.org

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would involve cleavage of the morpholine ring or loss of small neutral molecules. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. savemyexams.com

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Identity | Notes |

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 120 | [M - C₂H₃NO]⁺ | Fragment from morpholine ring cleavage |

| 109 | [C₆H₅O₂]⁺ | Fragment related to the dihydroxyphenyl cation |

| 94 | [C₆H₆O]⁺ | Phenol cation radical fragment |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. specac.com

The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring are observed just below 3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) is complex but contains valuable structural information. Key absorptions include the C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹ and 1450-1500 cm⁻¹), the C-O stretching of the phenol (around 1200-1250 cm⁻¹), and the C-O-C stretching of the morpholine ether linkage (around 1115 cm⁻¹). The C-N stretching of the tertiary amine in the morpholine ring also appears in this region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3010-3100 | C-H stretch (sp²) | Aromatic Ring |

| 2850-2960 | C-H stretch (sp³) | Morpholine Ring |

| ~1600, 1450-1500 | C=C stretch | Aromatic Ring |

| 1200-1250 | C-O stretch | Phenol |

| ~1115 | C-O-C stretch | Morpholine Ether |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. biocompare.com For aromatic compounds like this compound, the spectrum is dominated by π→π* transitions of the phenolic ring system. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure. nist.gov The presence of the morpholino and hydroxyl substituents on the benzene (B151609) ring influences the energy of these transitions, typically causing a shift in λmax compared to unsubstituted benzene.

Fluorescence spectroscopy provides complementary information by measuring the light emitted from a molecule after it has absorbed light. jasco-global.com It is a highly sensitive technique that can probe the excited state properties of a molecule. proteus-instruments.comdrawellanalytical.com Conjugates of this compound, such as those with phthalocyanines, have been studied for their photophysical properties. researchgate.netresearchgate.net These studies show that the introduction of the morpholinophenoxy group can significantly modulate the fluorescence quantum yield and lifetime of the parent chromophore. The efficiency of fluorescence can be influenced by factors such as solvent polarity and the potential for intramolecular photoinduced electron transfer (PET), where the morpholine nitrogen can act as an electron donor to the excited phenol ring, often leading to quenching of the fluorescence. researchgate.net

Table 4: Typical Electronic and Photophysical Properties

| Technique | Parameter | Typical Value/Observation for this compound Scaffold |

| UV-Vis | λmax | ~270–285 nm (in a non-polar solvent) |

| UV-Vis | Molar Absorptivity (ε) | Dependent on concentration and solvent |

| Fluorescence | Emission λmax | Typically red-shifted from absorption λmax |

| Fluorescence | Quantum Yield (ΦF) | Often low for the parent compound due to quenching mechanisms |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. libretexts.org It involves scanning the potential of an electrode and measuring the resulting current, providing information on the potentials at which a species is oxidized or reduced. jh.edu

For this compound, the phenolic hydroxyl group is susceptible to oxidation. A cyclic voltammogram would typically show an irreversible or quasi-reversible oxidation wave corresponding to the formation of a phenoxyl radical. The potential at which this oxidation occurs is a measure of the compound's antioxidant capacity. The electron-donating nature of both the hydroxyl and morpholino groups facilitates this oxidation, meaning it occurs at a relatively accessible potential. The stability of the resulting radical and its subsequent reaction pathways can also be investigated using this technique. msu.edu Studies on related morpholine-substituted compounds have utilized CV to explore their redox behavior, which is crucial for applications in materials science and photodynamic therapy. researchgate.net The exact peak potentials are highly dependent on experimental conditions such as the solvent, electrolyte, and scan rate. edaq.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a pure sample. wikipedia.org This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. researchgate.nethuji.ac.il

The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound (C₁₀H₁₃NO₂), the theoretical composition is C, 67.02%; H, 7.31%; and N, 7.82%. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong confirmation of the compound's elemental composition and purity. sphinxsai.comwikipedia.org

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₃NO₂)

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 67.02 |

| Hydrogen | H | 7.31 |

| Nitrogen | N | 7.82 |

| Oxygen | O | 17.85 |

Structure Activity Relationship Sar and Structural Optimization Studies of 2 Morpholinophenol Derivatives

Identification of Core Pharmacophores and Active Sites

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For derivatives of 2-morpholinophenol, the core pharmacophore often involves the spatial arrangement of the morpholine (B109124) ring, the phenol (B47542) group, and various substituents on the aromatic ring.

The morpholine moiety itself is a "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets. researchgate.net In many this compound derivatives, the nitrogen atom of the morpholine ring acts as a hydrogen bond acceptor or a basic center, which can be critical for anchoring the molecule within the active site of a protein. For instance, in studies of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors, the morpholinyl nitrogen was found to be essential for inhibitory activity. The replacement of the morpholine ring with a tetrahydropyran (THP) moiety, which lacks the nitrogen atom, resulted in a significant loss of inhibitory potency, underscoring the importance of this feature in the pharmacophore. nih.gov

The phenolic hydroxyl group is another key component of the pharmacophore, often acting as a hydrogen bond donor or acceptor. Its position on the aromatic ring relative to the morpholine substituent is crucial for defining the molecule's interaction profile. For example, in a series of 2-morpholinobenzoic acid derivatives, which are structurally related to 2-morpholinophenols, the substitution pattern on the central ring was a critical determinant of activity. A 2,5-substitution pattern between the morpholine and N-benzyl groups was found to be optimal for PC-PLC inhibition. nih.gov

Pharmacophore models for kinase inhibitors, a common target for morpholine-containing compounds, often include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov For this compound derivatives targeting kinases, the morpholine ring can provide a key interaction with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.

Systematic Evaluation of Substituent Effects on Biological Efficacy and Selectivity

The systematic modification of substituents on the this compound scaffold is a cornerstone of SAR studies, allowing for the fine-tuning of a compound's biological activity and selectivity. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with a biological target.

In the context of anti-inflammatory agents, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated. nih.govnih.gov The study revealed that the nature of the substituent on the phenyl ring had a significant impact on the inhibition of nitric oxide (NO) production. Specifically, compounds with a 4-methoxy or 4-fluoro substituent on the phenyl ring exhibited the most potent anti-inflammatory activity. nih.govnih.gov This suggests that electron-donating and electron-withdrawing groups at this position can modulate the biological response.

For antiproliferative agents based on a 2-morpholinobenzoic acid scaffold, the introduction of substituents on an N-benzyl ring was explored. A 2-bromo substitution on the benzyl ring was found to be the most potent in reducing cell proliferation in MDA-MB-231 and HCT116 cancer cell lines. nih.gov Furthermore, the nature of the functional group attached to the central ring was critical. Hydroxamic acid derivatives consistently demonstrated significant PC-PLC inhibition, while the corresponding carboxylic acids showed varied activity depending on other substitutions. nih.gov

The following table summarizes the effects of various substituents on the biological activity of this compound and related derivatives:

| Scaffold | Target/Activity | Substituent Position | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|---|

| 2-Morpholinobenzoic acid | PC-PLC Inhibition | N-benzyl ring | 2-Bromo | - | nih.gov |

| 2-Morpholinobenzoic acid | PC-PLC Inhibition | Central Ring | Hydroxamic acid | Carboxylic acid (variable) | nih.gov |

| 2-Methoxy-6-(...phenyl)phenol | Anti-inflammatory (NO inhibition) | Phenyl ring | 4-Methoxy, 4-Fluoro | - | nih.govnih.gov |

| 2-Morpholinobenzoic acid | PC-PLC Inhibition | Heterocycle | Morpholine | Tetrahydropyran | nih.gov |

These findings highlight the intricate interplay between the nature and position of substituents and the resulting biological efficacy and selectivity.

Stereochemical Considerations in this compound Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a drug.

While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided search results, the general principles of stereoselectivity in drug action are highly relevant to this class of compounds. The introduction of a chiral center, for instance by substitution on the morpholine ring or on a side chain, would result in the existence of stereoisomers.

For example, in the case of the antifungal agent ketoconazole, which contains a chiral center, the four possible stereoisomers were prepared and evaluated. nih.gov The study revealed large differences in selectivity among the isomers for the inhibition of cytochrome P-450 enzymes involved in steroid biosynthesis. For instance, the cis-(2S,4R) isomer was the most effective against rat lanosterol 14α-demethylase, while the cis-(2R,4S) isomer was more effective against cholesterol 7α-hydroxylase. nih.gov This demonstrates that the specific three-dimensional arrangement of the molecule is critical for its interaction with different enzyme active sites.

Similarly, studies on nature-inspired 3-Br-acivicin isomers and their derivatives have shown that stereochemistry plays a pivotal role in their biological activity. Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. nih.gov

Given that the this compound scaffold can be readily modified to include chiral centers, it is highly probable that its derivatives would also exhibit stereoselective biological activity. The differential interaction of enantiomers with a chiral biological target can lead to one isomer being a potent therapeutic agent while the other is inactive or even contributes to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of this compound analogs is a critical aspect of their development as potential therapeutic agents. Future research in this area would be essential to fully elucidate the SAR and to identify the most potent and selective enantiomer for a given biological target.

Pharmacological and Biological Research Applications of 2 Morpholinophenol Derivatives

Anti-osteoporosis Therapeutics Development

The potential of 2-morpholinophenol derivatives in the development of new treatments for osteoporosis is an active area of research. doi.orgfrontiersin.org Osteoporosis is a condition characterized by a loss of bone mass, leading to an increased risk of fractures. nih.gov The primary focus of this research is on how these compounds can influence the cellular processes of bone remodeling. doi.orgfrontiersin.org

Modulation of Osteoclastogenesis and Bone Resorption

A key area of investigation is the effect of this compound derivatives on osteoclasts, the cells responsible for breaking down bone tissue in a process called bone resorption. doi.orgfrontiersin.orgmdpi.com Abnormal osteoclast activity is a major contributor to bone loss in diseases like osteoporosis. doi.orgfrontiersin.org

Research has shown that certain this compound derivatives can inhibit the formation and function of osteoclasts, a process known as osteoclastogenesis. doi.orgfrontiersin.org For instance, a series of compounds, specifically (2-(2-chlorophenoxy)-N-(4-alkoxy-2-morpholinophenyl) acetamides), were synthesized and found to suppress osteoclast formation. doi.org One particularly effective derivative, 4-(2-(2-Chlorophenoxy)acetamido)-3-morpholinophenyl 4-acetamidobenzene sulfonate (referred to as 11h), demonstrated the ability to downregulate key signaling pathways involved in osteoclast development. doi.org This compound was found to inhibit the PI3K/AKT and IκBα/NF-κB signaling pathways by reducing the expression of TRAF6. doi.org This, in turn, leads to a decrease in NFATc1, a critical transcription factor for osteoclast differentiation. doi.org

Another derivative, 2-NPPA, has also been shown to suppress the formation of mature osteoclasts and reduce their bone-resorbing activity. frontiersin.org It achieves this by inhibiting the phosphorylation of nuclear factor kappa-B (NF-κB) and the expression of c-fos. frontiersin.org The table below summarizes the inhibitory effects of these derivatives on key molecules involved in osteoclastogenesis.

| Compound | Target | Pathway/Mechanism | Effect on Osteoclastogenesis |

| 11h | TRAF6 | Downregulates TRAF6, inhibiting PI3K/AKT and IκBα/NF-κB signaling | Suppression of osteoclast differentiation doi.org |

| 2-NPPA | NF-κB, c-fos | Inhibits phosphorylation of NF-κB and expression of c-fos | Suppression of mature osteoclast formation and function frontiersin.org |

In Vitro and In Vivo Efficacy Assessments

The effectiveness of these this compound derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo). doi.orgfrontiersin.org

In vitro studies using bone marrow macrophages have demonstrated the ability of these compounds to inhibit osteoclast differentiation and function. doi.orgfrontiersin.org For example, compound 11h was shown to inhibit osteoclastogenesis with a half-maximal inhibitory concentration (IC50) of 358.29 nM. doi.org It also reduced the formation of F-actin belts, which are crucial for the bone-resorbing activity of osteoclasts, and decreased the expression of osteoclast-specific genes such as Acp5, Nfatc1, Dc-stamp, Atp6v0d2, Mmp9, and Ctsk. doi.org Similarly, 2-NPPA was found to significantly decrease the area of bone resorption in a dose-dependent manner in vitro. frontiersin.org

In vivo studies, often using animal models of osteoporosis, have provided further evidence of the therapeutic potential of these compounds. doi.orgfrontiersin.org In a mouse model of osteoporosis induced by ovariectomy (OVX), administration of compound 11h was found to significantly attenuate bone loss. doi.org Likewise, 2-NPPA was shown to prevent ovariectomy-induced bone loss in an in vivo model. frontiersin.org These findings from both in vitro and in vivo assessments suggest that this compound derivatives are promising candidates for the development of new anti-osteoporosis drugs. doi.orgfrontiersin.org

Anticancer and Antitumor Modalities

Beyond their potential in bone therapeutics, this compound derivatives are also being explored for their applications in oncology, particularly in the development of novel anticancer and antitumor treatments. nih.govrsc.orgfrontiersin.org

Photodynamic Therapy (PDT) Agents via Phthalocyanine (B1677752) Conjugates

One of the most promising areas of research is the use of this compound derivatives as components of photosensitizers for photodynamic therapy (PDT). nih.govfrontiersin.org PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to cancer cells. nih.govfrontiersin.org

This compound moieties have been incorporated into silicon phthalocyanines, a class of compounds known for their photosensitizing properties. nih.govfrontiersin.org The addition of the morpholinyl group has been shown to enhance the photophysical properties of the phthalocyanine and improve its efficacy in PDT. nih.govfrontiersin.org

Lysosomal-Targeting Photosensitizers

A key advantage of incorporating a morpholinyl group into photosensitizers is its ability to target lysosomes within cancer cells. nih.govfrontiersin.orgmdpi.com Lysosomes are acidic organelles, and the morpholinyl moiety, with a pKa of 5-6, can become protonated in this acidic environment, leading to the accumulation of the photosensitizer within the lysosomes. nih.govfrontiersin.org

Research has demonstrated that morpholinyl-substituted silicon phthalocyanines, such as M-SiPc, and their nanoparticle formulations (DSPE@M-SiPc) predominantly localize in the lysosomes of cancer cells. nih.govfrontiersin.org This targeted delivery is a significant advantage, as lysosomal cell death can be an effective way to eliminate cancer cells, including those that are resistant to other forms of treatment. nih.govfrontiersin.org The co-localization coefficients of M-SiPc and DSPE@M-SiPc with a commercial lysotracker were found to be approximately 0.88 and 0.84, respectively, indicating excellent lysosomal targeting. frontiersin.org

Reactive Oxygen Species (ROS) Generation for Cytotoxicity

The primary mechanism of action for these photosensitizers in PDT is the generation of reactive oxygen species (ROS) upon irradiation with light. nih.govfrontiersin.orgwikipedia.org ROS, such as singlet oxygen, are highly reactive molecules that can cause damage to cellular components and lead to cell death. wikipedia.org

Upon irradiation, morpholinyl-substituted silicon phthalocyanines effectively generate ROS, leading to damage of the lysosomal membrane and subsequent cell death. nih.govfrontiersin.org The singlet oxygen quantum yields, a measure of the efficiency of ROS generation, have been measured for various photosensitizers. For example, indole-BODIPY derivatives incorporating a morpholine (B109124) moiety, such as IBDP-Lys and I2BDP-Lys, have shown singlet oxygen quantum yields of 43.10% and 71.00%, respectively. rsc.org This efficient ROS generation within the lysosomes highlights the potential of these this compound-containing photosensitizers for targeted and effective cancer therapy. nih.govfrontiersin.org The table below shows the singlet oxygen quantum yields of some morpholine-containing photosensitizers.

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) |

| IBDP-Lys | 43.10% rsc.org |

| I2BDP-Lys | 71.00% rsc.org |

| BDP-Lys (iodine-free) | Lower than IBDP-Lys and I2BDP-Lys rsc.org |

Enzyme Inhibitors in Oncological Pathways (e.g., Acid Ceramidase)

Research has shown that certain signaling pathways are frequently mutated or activated in cancer, making them key targets for therapeutic intervention. nih.gov The PI3K/AKT/mTOR and Ras/MAPK pathways are notable examples. nih.gov Acid ceramidase (AC) is an enzyme that has garnered attention in cancer research due to its role in sphingolipid metabolism. nih.govoncotarget.com It converts the pro-apoptotic lipid ceramide into sphingosine, which can be further metabolized to the pro-survival molecule sphingosine-1-phosphate. nih.govoncotarget.com This shift in the sphingolipid balance can promote cancer cell growth and survival. oncotarget.com

In several types of cancer, including acute myeloid leukemia (AML) and colorectal cancer, acid ceramidase is found to be overexpressed. nih.govoncotarget.com This overexpression is associated with resistance to chemotherapy. mdpi.com Consequently, inhibiting acid ceramidase is being explored as a therapeutic strategy to increase ceramide levels and induce apoptosis in cancer cells. oncotarget.comcsic.es Studies have shown that AC inhibitors can slow the growth of cancer cells, both alone and in combination with other anticancer treatments. csic.es For instance, the AC inhibitor LCL-521 has been shown to reduce tumors in colorectal cancer models and enhance the infiltration of cytotoxic T cells. nih.gov Similarly, in AML, the AC inhibitor LCL204 reduced viability and induced apoptosis in patient samples and cell lines. oncotarget.com

Metabolic and Cardiovascular Health Interventions

Antihyperlipidemic Agents

Derivatives of this compound have demonstrated potential as antihyperlipidemic agents, which are crucial in managing conditions like atherosclerosis. nih.gov These compounds often exhibit a dual function, simultaneously inhibiting cholesterol biosynthesis and providing antioxidant protection. researchgate.net

A key target in cholesterol biosynthesis is squalene (B77637) synthase (SQS), an enzyme that catalyzes the first committed step in cholesterol formation. nih.gov Inhibiting SQS is an attractive strategy because it is not expected to interfere with the production of other essential molecules, potentially leading to a better side-effect profile compared to other lipid-lowering drugs like statins. nih.gov Research has identified several classes of SQS inhibitors, including substituted morpholine derivatives. nih.gov

Studies on various morpholine derivatives have revealed their efficacy in lowering lipid levels. For example, certain derivatives have been shown to suppress cholesterol biosynthesis with IC50 values for SQS inhibition ranging from 0.7 to 5.5 μM. nih.govresearchgate.net In animal models of hyperlipidemia, these compounds reduced total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) by 15-80%. nih.gov One particularly potent compound, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, was found to decrease TC, LDL, and TG by 54%, 51%, and 49%, respectively, in hyperlipidemic rats. nih.gov

The following table summarizes the antihyperlipidemic activity of selected morpholine derivatives:

Antihyperlipidemic Activity of Morpholine Derivatives| Compound | Target | IC50 (SQS Inhibition) | In Vivo Effects (Reduction in Lipid Parameters) | Reference |

|---|---|---|---|---|

| Morpholine Derivatives | Squalene Synthase | 0.7 - 5.5 µM | 15-80% reduction in TC, TG, LDL | nih.gov |

| 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (compound 7) | Not Specified | Not Specified | 54% (TC), 51% (LDL), 49% (TG) | nih.gov |

| Compound 2 | Squalene Synthase | 0.014 µM | Significant antihyperlipidemic effect | researchgate.net |

| Compound 3 | Squalene Synthase | 0.16 µM | Not Specified | researchgate.net |

| Compound 7 | Squalene Synthase | 0.51 µM | Not Specified | researchgate.net |

Antioxidant Mechanisms

In addition to their lipid-lowering effects, many this compound derivatives possess antioxidant properties, which are beneficial in combating atherosclerosis, a condition exacerbated by oxidative stress. nih.gov The oxidation of low-density lipoprotein (LDL) is a critical event in the development of atherosclerosis. nih.gov

Research has shown that these compounds can protect hepatic microsomal membranes from lipid peroxidation. nih.govresearchgate.net The IC50 values for this protective effect for the most active compounds are between 73 and 200 μM. nih.govresearchgate.net The antioxidant activity is often attributed to the hemiketalic hydroxyl group on the morpholine ring. researchgate.net

Two novel 2-biphenylmorpholine compounds, EP2306 and EP2302, have been studied for their antioxidant properties. nih.gov Both compounds were found to inhibit the copper-induced oxidation of LDL in a dose-dependent manner. nih.gov This inhibitory effect was not due to free radical scavenging or copper chelation but was associated with the inhibition of 12-lipoxygenase activity. nih.gov In hyperlipidemic rabbits, treatment with EP2306 led to a decrease in thiobarbituric acid-reactive substances (TBARS), an indicator of oxidative stress, and an increase in total peroxyl radical-trapping potential (TRAP). nih.gov

The table below details the antioxidant activity of specific morpholine derivatives:

Antioxidant Activity of Morpholine Derivatives| Compound | Mechanism of Action | IC50 (Lipid Peroxidation) | Other Findings | Reference |

|---|---|---|---|---|

| Morpholine Derivatives | Protection of hepatic microsomal membranes | 73 - 200 µM | Abstraction of hemiketalic hydroxyl group | nih.govresearchgate.net |

| 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (compound 7) | Inhibition of ferrous/ascorbate induced lipid peroxidation | 250 µM | Not Specified | nih.gov |

| EP2306 | Inhibition of copper-mediated LDL oxidation, 12-lipoxygenase inhibition | IC50 (12-lipoxygenase): 454 µM | Increased TRAP and decreased TBARS in vivo | nih.gov |

| EP2302 | Inhibition of copper-mediated LDL oxidation, 12-lipoxygenase inhibition | IC50 (12-lipoxygenase): 318 µM | Inhibited LDL oxidation in vitro | nih.gov |

Antimicrobial and Anti-Infective Properties

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new anti-infective agents. drug-dev.com Anti-infective therapies that target bacterial virulence pathways are a promising alternative to traditional antibiotics. nih.gov Natural products are a significant source of novel antimicrobial compounds. researchgate.net

Research has explored the antimicrobial potential of various natural and synthetic compounds. For instance, in silico analyses have confirmed the antimicrobial properties of certain compounds, including antiparasitic, antifungal, and antibacterial actions. nih.gov These actions can range from altering membrane composition to inhibiting fungal RNA. nih.gov Some compounds have also been shown to be effective against Mycobacterium abscessus both in vitro and in vivo. nih.gov While direct research on the antimicrobial properties of this compound itself is not extensively detailed in the provided context, the broader class of morpholine derivatives has been investigated for various pharmacological activities. researchgate.net The development of new anti-infectives, including those based on novel chemical scaffolds, is a critical area of research. drug-dev.com

Broader Enzyme Inhibition Spectrum (e.g., Topoisomerase I, Squalene Synthase)

Beyond their effects on lipid metabolism, derivatives of this compound and related structures have been investigated as inhibitors of other crucial enzymes, such as topoisomerases. researchgate.net Topoisomerases are essential enzymes that regulate DNA topology and are vital for processes like DNA replication and transcription. ekb.egpatsnap.com Inhibitors of these enzymes are important in cancer therapy. patsnap.com

Topoisomerase inhibitors are broadly classified as Type I and Type II inhibitors. patsnap.com Type I inhibitors, like camptothecin (B557342) and its derivatives, create single-strand breaks in DNA, while Type II inhibitors, such as etoposide (B1684455) and doxorubicin, induce double-strand breaks. patsnap.com

Research has shown that certain metal derivatives of 2-[2-bromoethyliminomethyl]-4-[ethoxymethyl]phenol can inhibit topoisomerase I activity and induce DNA cleavage. researchgate.net Specifically, a Cu(II) complex of this ligand demonstrated superior activity compared to its Zn(II) and Ni(II) counterparts. researchgate.net

As previously discussed, squalene synthase is another significant enzyme target. nih.gov Its inhibition by morpholine derivatives represents a key strategy for developing new antihyperlipidemic agents. nih.govresearchgate.net The ability of these compounds to inhibit multiple enzymes highlights their potential as multifunctional therapeutic agents.

The table below provides an overview of the broader enzyme inhibition spectrum of related compounds:

Enzyme Inhibition by this compound Derivatives and Related Compounds| Compound/Derivative Class | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Metal derivatives of 2-[2-bromoethyliminomethyl]-4-[ethoxymethyl]phenol | Topoisomerase I | Inhibition of enzyme activity, DNA cleavage | researchgate.net |

| Substituted morpholine derivatives | Squalene Synthase | Inhibition of cholesterol biosynthesis | nih.govresearchgate.netnih.gov |

| Dihydroxylated 2,6-diphenyl-4-aryl pyridines | Topoisomerase II | Significant inhibitory activity and cytotoxicity | nih.gov |

| Camptothecin derivatives | Topoisomerase I | Trapping of the cleavage complex | nih.gov |

| Podophyllotoxin derivatives | Topoisomerase II | Inhibition of enzyme activity | nih.gov |

Mechanistic Investigations into the Biological and Photophysical Actions of 2 Morpholinophenol Derivatives

Cellular and Molecular Signaling Pathway Elucidation (e.g., TRAF6, PI3K/AKT, IκBα/NF-κB)

Certain 2-Morpholinophenol derivatives have been identified as potent regulators of cellular signaling pathways involved in bone metabolism. doi.org Specifically, the derivative 4-(2-(2-chlorophenoxy)acetamido)-3-morpholinophenyl 4-acetamidobenzenesulfonate, referred to as 11h, has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. doi.org This inhibitory effect is achieved through the downregulation of TNF receptor-associated factor 6 (TRAF6). doi.org

TRAF6 is a critical adaptor protein in the signaling cascade initiated by the receptor activator of nuclear factor kappa-B ligand (RANKL), a key cytokine for osteoclast formation. doi.orgnih.govamegroups.org By reducing the expression of TRAF6, the derivative 11h effectively inactivates two major downstream signaling pathways: the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway and the inhibitor of kappa B alpha/nuclear factor kappa-light-chain-enhancer of activated B cells (IκBα/NF-κB) pathway. doi.orgmdpi.com The inactivation of the IκBα/NF-κB pathway is evidenced by the prevention of IκBα degradation. doi.org

The PI3K/Akt signaling network is a crucial regulator of cellular metabolism and inflammatory responses. mdpi.com Its activation is essential for limiting inflammation and promoting anti-inflammatory responses in certain immune cells. mdpi.com The NF-κB pathway is a primary inflammatory transcriptional factor that governs the expression of numerous pro-inflammatory genes. nih.govmdpi.com The activation of the IKK complex, which phosphorylates IκB proteins leading to their degradation and the release of NF-κB, is a key event in this pathway. mdpi.com

Ultimately, the suppression of these pathways by the this compound derivative leads to a reduction in the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis. doi.org This reduction in NFATc1 curtails the expression of genes required for osteoclast differentiation, thereby inhibiting bone loss. doi.org An in vivo study in a mouse model of osteoporosis induced by ovariectomy confirmed that compound 11h significantly attenuated bone loss. doi.org

Table 1: Effect of this compound Derivative 11h on Signaling Pathways

| Signaling Molecule/Pathway | Effect of Derivative 11h | Consequence | Citation |

| TRAF6 | Downregulation | Inactivation of downstream pathways | doi.org |

| PI3K/AKT Pathway | Inactivation | Reduction of NFATc1 | doi.org |

| IκBα/NF-κB Pathway | Inactivation | Prevention of IκBα degradation, reduction of NFATc1 | doi.org |

| NFATc1 | Reduction | Decreased osteoclast gene expression | doi.org |

Nucleic Acid Interaction Analysis

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents. mdpi.com These interactions can occur through noncovalent modes such as intercalation, groove binding, and electrostatic interactions. mdpi.comresearchgate.net

Studies on water-soluble silicon phthalocyanines axially substituted with 3-morpholinophenol (B1581486) (compound 5a) have shed light on their DNA binding properties. researchgate.net Through UV-vis absorption titration, competitive ethidium (B1194527) bromide binding studies, and thermal denaturation experiments, it was determined that these derivatives interact with calf thymus DNA (CT-DNA). researchgate.net

The binding affinity of compound 5a to CT-DNA was quantified with a binding constant (Kb) of 1.71 ± (0.09) x 104 M-1. researchgate.net This value, along with other experimental observations, suggests an intercalative binding mode. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. colorado.edunih.gov This mode of binding is often associated with hyperchromism in the UV-Vis spectrum, indicating damage to the DNA double helix structure as the compound embeds itself. mdpi.com The binding constants for intercalative modes typically fall within the range of 1 x 105 to 1 x 1011 M-1. mdpi.com While the affinity of compound 5a is slightly below this range, the collective evidence points towards intercalation as a primary mode of interaction. researchgate.net

DNA photocleavage agents are molecules that can induce breaks in DNA strands upon irradiation with light. nih.gov This process often involves photosensitization, where the agent absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that damage the DNA. nih.govresearchgate.net

The DNA cleavage ability of the 3-morpholinophenol-substituted silicon phthalocyanine (B1677752) (5a) was investigated using supercoiled pBR322 plasmid DNA. researchgate.net The experiments, conducted via agarose (B213101) gel electrophoresis, showed that compound 5a exhibits photocleavage activity under light irradiation. researchgate.net At lower concentrations (12.5 µM and 25 µM), the cleavage activity was low. researchgate.net However, at a higher concentration of 50 µM, moderate cleavage activity was observed. researchgate.net This concentration-dependent activity suggests that the derivative can act as a photosensitizer for DNA damage. researchgate.net Other studies have also highlighted that various derivatives, when photosensitized, can exhibit significant DNA photocleavage. mdpi.com

Protein Binding and Modulation (e.g., Serum Albumin Complexation, Enzyme Active Site Interactions)

The interaction of this compound derivatives extends to proteins, notably serum albumin and various enzymes. researchgate.netmdpi.com Human serum albumin (HSA) is a major transport protein in the blood, and its binding to small molecules can significantly affect their distribution and efficacy. mdpi.comthno.org HSA possesses two primary drug-binding sites, and the binding of fatty acids can alter the volume and polarity of these sites. rcsb.org

Interaction studies between the water-soluble 3-morpholinophenol-substituted silicon phthalocyanine (5a) and bovine serum albumin (BSA) were performed using UV-vis spectroscopy. researchgate.net The results indicated that the quenching mechanism of BSA fluorescence by compound 5a is static quenching. researchgate.net This implies the formation of a stable ground-state complex between the derivative and the protein. researchgate.net The structural differences among various phenolic compounds, including the number and position of hydroxyl groups, can significantly affect their binding process with plasma proteins. mdpi.com

In the realm of enzyme interactions, the focus is often on the active site, a specific region within the enzyme's three-dimensional structure where the substrate binds and catalysis occurs. nih.govgoogleapis.com The shape and charge properties of the active site confer specificity to the enzyme. nih.gov Some derivatives of 2-hydroxy-3-nitroacetophenones, which can be considered related structures, have been shown to inhibit enzymes like α-glucosidase. mdpi.com Molecular docking studies of these compounds revealed that substitutions, such as ortho-fluorination, could facilitate favorable interactions with key amino acid residues in the active site, leading to increased inhibitory activity. mdpi.com For instance, some derivatives form hydrogen bonds with residues like Asp1046 and Lys868 within the active site of the VEGFR-2 enzyme. mdpi.com

Table 2: Protein Interactions of a 3-Morpholinophenol Derivative

| Protein | Interaction Type | Method of Observation | Finding | Citation |

| Bovine Serum Albumin (BSA) | Complexation | UV-vis Spectroscopy | Static quenching mechanism | researchgate.net |

| Enzymes (general concept) | Active Site Interaction | Molecular Docking (on related compounds) | Potential for inhibitory activity via binding to active site residues | mdpi.comnih.gov |

Photoinduced Electron Transfer (PET) Dynamics and Charge Separation States in Conjugates

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. numberanalytics.comwikipedia.org This process results in the formation of a charge-separated state. wikipedia.orgresearchgate.net

In a study of a donor-acceptor construct involving silicon phthalocyanine (SiPc) axially linked to two morpholine (B109124) units (MP₂-SiPc), the photophysics were investigated using techniques like laser flash photolysis and time-resolved fluorescence. researchgate.net The morpholine units act as electron donors, while the SiPc moiety serves as the electron acceptor. researchgate.net

Upon photoexcitation, a significant quenching of the fluorescence efficiency and lifetime of the SiPc was observed. researchgate.net This quenching is attributed to an efficient intramolecular PET from the morpholine donors to the SiPc. researchgate.net This transfer leads to the generation of a charge-separated state, denoted as SiPc(•⁻)-MP(•⁺). researchgate.net Transient absorption spectra confirmed the formation of this state, which was found to have a lifetime of 4.8 nanoseconds. researchgate.net This research demonstrates that attaching morpholinyl moieties can modulate the physicochemical properties of the phthalocyanine. researchgate.net The study of PET dynamics is crucial for understanding the efficiency of molecular systems in applications like optoelectronics. researchgate.netchemrxiv.org

Computational Approaches to Mechanistic Understanding (e.g., Molecular Dynamics)

Computational methods, particularly molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating the interactions of molecules at an atomic level. tubitak.gov.trwikipedia.org These techniques provide insights into the stability of protein-ligand complexes and the specific interactions that govern binding. researchgate.netespublisher.comnih.gov

MD simulations analyze the physical movements of atoms and molecules over time, offering a dynamic view of how a system evolves. wikipedia.org This can be used to assess the stability of a ligand within a protein's active site by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netnih.gov For example, in studies of other derivatives, low RMSD and RMSF values from MD simulations have confirmed the stability of enzyme-ligand complexes. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tubitak.gov.tr This approach has been used to understand the binding of various inhibitors to the active sites of enzymes. mdpi.comresearchgate.net For instance, docking studies on fluorinated benzenesulfonic ester derivatives identified key hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes like VEGFR-2. mdpi.com Such computational studies can elucidate the structural basis for the inhibitory activity of compounds and guide the design of new, more potent derivatives. tubitak.gov.trespublisher.comnih.gov While specific MD studies on this compound itself were not found, the application of these computational methods to similar and related derivatives highlights their importance in understanding mechanistic details that are often difficult to probe experimentally. tubitak.gov.trespublisher.comnih.gov

Applications in Advanced Functional Materials, Sensing, and Catalysis

Fabrication of Morpholinophenol-Functionalized Sensors

The dual functionality of the 2-morpholinophenol moiety allows it to act as an effective building block in the design of sensor technologies. The morpholine (B109124) and phenol (B47542) groups can serve as specific binding sites for analytes or as anchors for immobilization onto sensor surfaces.

Morpholinophenol derivatives have been successfully integrated into chemosensors designed for the detection of environmental pollutants, particularly heavy metal ions. The nitrogen and oxygen atoms within the morpholine group, along with the phenolic oxygen, can act as effective chelating sites for metal cations.

A notable example is the development of a rhodamine-based chemosensor incorporating a morpholine unit for the selective detection of copper ions (Cu²⁺). mdpi.com A rhodamine-B carbonyl-morpholine derivative (RECM) was synthesized and demonstrated high selectivity for Cu²⁺ over other common metal ions. mdpi.com The interaction between the sensor molecule and Cu²⁺ induces a spirolactam ring-opening process in the rhodamine scaffold, resulting in a distinct color change from colorless to pink and a significant enhancement in fluorescence intensity. mdpi.com This allows for both colorimetric ("naked-eye") and fluorometric detection. mdpi.com The sensor exhibits a 1:1 binding stoichiometry with Cu²⁺ and achieves a limit of detection (LOD) of 0.21 µM, which is well below the permissible level of copper in drinking water set by the World Health Organization (WHO). mdpi.com Such sensors are promising for real-time environmental monitoring applications. mdpi.com

The principle of using morpholine-containing compounds extends to detecting other heavy metals. The functional groups can be tailored to achieve selectivity for various ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), which are significant environmental concerns. mdpi.comnih.gov The development of these sensors often involves immobilizing the functionalized morpholinophenol derivative onto a solid support or incorporating it into a larger polymer matrix to create robust and reusable sensing devices. mdpi.comrsc.org

| Sensor Characteristics | Research Findings |

| Sensor Type | Rhodamine-B carbonyl-morpholine derivative (RECM) |

| Target Analyte | Copper (Cu²⁺) |

| Detection Principle | Spirolactam ring-opening upon metal binding |

| Signal Output | Colorimetric (Colorless to Pink) & Fluorometric |

| Binding Stoichiometry | 1:1 (RECM:Cu²⁺) |

| Limit of Detection (LOD) | 0.21 µM mdpi.com |

| Application | Environmental Monitoring of Drinking Water mdpi.com |

While direct applications of this compound in biosensors are an emerging area, its chemical properties suggest significant potential. The fabrication of biosensors for biomedical diagnostics relies on the stable immobilization of biological recognition elements (e.g., enzymes, antibodies, DNA) onto a transducer surface. whiterose.ac.ukcademix.orgnih.gov The phenolic hydroxyl group of this compound can be readily functionalized to form covalent linkages with these biomolecules.

For instance, the hydroxyl group can be activated to react with amine groups present in proteins or enzymes, effectively anchoring them to a surface modified with the morpholinophenol derivative. Furthermore, the morpholine ring itself, with its hydrophilic nature and hydrogen bonding capability, can help create a favorable microenvironment for the immobilized biomolecule, potentially enhancing its stability and activity. nih.gov

Graphene oxide and other 2D materials are often used as platforms for biosensors due to their large surface area. nih.govnih.gov Functionalization of these materials with this compound could provide specific sites for biomolecule attachment, improving the sensor's selectivity and sensitivity. graphene-flagship.eursc.org The development of such biosensors could enable the detection of a wide range of biomedical markers, from glucose to specific proteins indicative of disease, contributing to advancements in point-of-care diagnostics and biomedical research. mdpi.comwiley-vch.ded-nb.info

Catalytic Roles of Morpholinophenol-Containing Compounds

The morpholinophenol scaffold is a key component in the synthesis of novel catalysts for a range of chemical transformations. Its derivatives have shown promise in both photocatalysis and traditional organometallic and organocatalytic reactions.

Phthalocyanines (Pcs) are robust macrocyclic compounds known for their intense color and excellent photophysical properties, making them suitable for use as photosensitizers and photocatalysts. comu.edu.trnih.gov Substituting the phthalocyanine (B1677752) core with morpholinophenoxy groups enhances their solubility in common organic solvents and modulates their electronic properties, which is crucial for catalytic applications. comu.edu.tr

The synthesis of these catalysts typically involves the nucleophilic substitution reaction between a nitrophthalonitrile and 3-morpholinophenol (B1581486), followed by a metal-templated cyclotetramerization to form the final metallophthalocyanine (MPc). comu.edu.tr Zinc(II) phthalocyanines peripherally substituted with four 3-morpholinophenoxy groups have been synthesized and characterized. comu.edu.tr These compounds exhibit high photostability and are effective in generating singlet oxygen, a key reactive species in photocatalytic oxidation reactions. comu.edu.trresearchgate.net This makes them potential candidates for the photodegradation of persistent organic pollutants in water. comu.edu.trsemanticscholar.org

For example, copper(II) phthalocyanines have been investigated for the photocatalytic degradation of 4-nitrophenol (B140041), a significant environmental pollutant. semanticscholar.org Studies have shown that these catalysts can achieve high conversion rates (up to 98.6%) of 4-nitrophenol into less harmful species. semanticscholar.org Similarly, morpholine-linked metal-phthalocyanine covalent organic frameworks (COFs) have been developed for the photocatalytic reduction of CO₂, achieving a notable CO production rate of 25.7 mmol g⁻¹ h⁻¹. rsc.org

| Catalyst | Target Reaction | Key Findings |

| Tetra-4-(3-morpholinophenoxy) substituted Zinc(II) Phthalocyanine | Photodegradation of Pollutants | High photostability and moderate fluorescence quantum yield (0.17). comu.edu.tr |

| Water-soluble Copper(II) Phthalocyanine derivative | Photocatalytic degradation of 4-nitrophenol | Achieved 98.6% conversion of 4-nitrophenol. semanticscholar.org |

| Morpholine-linked Cobalt-Phthalocyanine COF (Co-DB-COF) | Photocatalytic CO₂ Reduction | CO production rate of 25.7 mmol g⁻¹ h⁻¹ with 92.3% selectivity. rsc.org |

The structural features of this compound lend themselves to applications in both organocatalysis and as ligands in metal-catalyzed reactions.